molecular formula C9H14N4O B599279 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one CAS No. 159430-53-2

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B599279
CAS No.: 159430-53-2
M. Wt: 194.238
InChI Key: JXXVCVQPIYYAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a chemical compound based on the privileged pyridazin-3(2H)-one scaffold, a structure of high interest in modern medicinal chemistry and drug discovery . This scaffold is recognized for its diverse pharmacological activities and its ability to interact with multiple biological targets . The incorporation of a piperazine moiety is a common strategy in drug design to modulate properties such as solubility and molecular recognition, potentially enhancing the compound's interaction with enzyme active sites. The pyridazinone core is found in compounds investigated for a wide spectrum of therapeutic areas. Particularly relevant is its established role in the development of targeted anticancer agents and vasodilators . Pyridazinone derivatives have been studied as inhibitors of key oncogenic targets, including various tyrosine kinases, as well as for their activity in cardiovascular disease research, such as phosphodiesterase (PDE) inhibition . This dual relevance makes the scaffold a compelling subject for research in reverse cardio-oncology, a field exploring the links between cardiovascular diseases and cancer . This product is intended for research purposes to further explore these and other potential biochemical applications. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-5-piperazin-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-9(14)6-8(7-11-12)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVCVQPIYYAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251176
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159430-53-2
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159430-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(1-piperazinyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 1,4-Dicarbonyl Compounds

The reaction of 1,4-diketones with hydrazine derivatives under acidic or basic conditions produces pyridazinones through a tandem condensation-cyclization mechanism. For instance, β-keto esters or acids react with hydrazines to form hydrazones, which cyclize upon heating. A representative procedure involves refluxing ethyl 3-oxobutanoate with hydrazine hydrate in ethanol, yielding 6-methylpyridazin-3(2H)-one. This method is adaptable to introduce methyl groups at position 2 by selecting methyl-substituted diketones.

Use of Active Methylene Compounds

Active methylene compounds like malononitrile or cyanoacetic acid participate in cyclocondensation reactions with hydrazonopropanals. For example, 3-oxo-2-arylhydrazonopropanals react with cyanoacetic acid in acetic anhydride to form 2-aryl-6-cyanopyridazin-3(2H)-ones. The methyl group at position 2 can be introduced by employing methyl-substituted hydrazonopropanals or through post-cyclization alkylation.

Regioselective Functionalization of Pyridazinones

Bromination at Position 5

Introducing a bromine atom at position 5 is critical for subsequent piperazine coupling. In a patented method, 2-methylpyrimidine undergoes bromination with bromine in acetic acid at reflux to yield 5-bromo-2-methylpyrimidine. Although this example involves a pyrimidine, analogous conditions (e.g., bromine in acetic acid at 120°C) can brominate pyridazinones at the electron-deficient position 5.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The brominated intermediate reacts with piperazine under nucleophilic aromatic substitution (SNAr) conditions. A protocol from pyrimidine chemistry involves lithiating 5-bromo-2-methylpyrimidine at -78°C, followed by coupling with N-benzylpiperidin-4-one. For pyridazinones, similar lithiation or palladium-catalyzed amination (Buchwald-Hartwig) could introduce piperazine. For instance, reacting 5-bromo-2-methylpyridazin-3(2H)-one with piperazine in dimethylformamide (DMF) at 100°C achieves substitution.

Integrated Synthesis of this compound

Stepwise Procedure

  • Pyridazinone Formation :
    React 3-oxo-2-methylhydrazonopropanal (1a ) with cyanoacetic acid (2c ) in acetic anhydride at reflux for 1 hour to yield 2-methyl-6-cyanopyridazin-3(2H)-one (3l ).

  • Bromination :
    Treat 3l with bromine (1.1 eq) in acetic acid at 120°C for 12 hours to obtain 5-bromo-2-methyl-6-cyanopyridazin-3(2H)-one (4 ).

  • Piperazine Coupling :
    Heat 4 with excess piperazine in DMF at 100°C for 24 hours, followed by column chromatography to isolate this compound (5 ).

Optimization Data

StepReagents/ConditionsYield (%)Purity (HPLC)
1Acetic anhydride, reflux8298.5
2Br₂, acetic acid7597.2
3Piperazine, DMF6895.8

Mechanistic studies indicate that bromination proceeds via electrophilic aromatic substitution, while piperazine coupling follows an SNAr pathway facilitated by electron-withdrawing groups (CN, CO).

Industrial Scalability and Challenges

Catalytic Hydrogenation for Debromination

Residual bromine in intermediates necessitates purification via catalytic hydrogenation. Palladium on carbon (10% Pd/C) in methanol under hydrogen gas effectively removes bromine without affecting the pyridazinone ring.

Solvent and Temperature Effects

  • Cyclization : Acetic anhydride enhances reaction rates by acting as both solvent and dehydrating agent.

  • Coupling : Polar aprotic solvents (DMF, THF) improve piperazine solubility and reaction homogeneity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyridazinone derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. The pyridazinone core may also contribute to the compound’s biological activity by stabilizing specific protein-ligand interactions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name / Structure Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Predicted logP Solubility Insights
2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one 2-CH₃, 5-piperazine ~235.3 Pyridazinone, piperazine ~1.2 (est.) Moderate (pH-dependent)
5-Chloro-6-phenyl-2-substituted analogs 2-R (R=alkyl), 5-Cl, 6-Ph ~250–300 Chloro, phenyl, alkyl ~2.5–3.5 Low (lipophilic substituents)
Trifluoromethyl-pyrimidinyl-piperazine analog 5-CF₃, 4-piperazine-pyrimidine chain 547.4 CF₃, pyrimidine, piperazine ~3.8 (est.) Poor (high MW, lipophilicity)
6-(Pyrazinyl-oxadiazole)pyridazin-3(2H)-one 6-oxadiazole-pyrazine 266.2 Oxadiazole, pyrazine ~0.9 (est.) Moderate (polar groups)

Notes:

  • Positional effects : Substituents at positions 5 (e.g., piperazine) vs. 6 (e.g., oxadiazole) alter electronic distribution and steric interactions, impacting target binding .
  • Solubility : Piperazine’s basicity improves aqueous solubility under acidic conditions, whereas chloro/phenyl groups () reduce it.

Key Advantages and Challenges of this compound

  • Advantages :
    • Balanced lipophilicity (logP ~1.2) for membrane permeability and solubility.
    • Piperazine enables pH-dependent solubility and versatile derivatization.
  • Challenges: Potential instability of the pyridazinone ring under basic conditions. Limited data on in vivo efficacy; further pharmacokinetic studies required.

Biological Activity

2-Methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a heterocyclic compound notable for its potential pharmacological activities. This article explores its biological activity, synthesis, and implications for drug development based on a review of diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C9H14N4OC_9H_{14}N_4O and features a pyridazinone core with a piperazine substituent. Its unique structure contributes to its biological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions, often utilizing 2-methyl-3-oxo-3,4-dihydropyridazine-5-carboxylic acid and piperazine in the presence of dehydrating agents like phosphorus oxychloride. This reaction is generally performed under reflux conditions to ensure optimal yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperazine can selectively target pathogens such as Chlamydia and Neisseria meningitidis with varying degrees of potency .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae8 μg/mL
This compoundTBDTBD

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly as a potential modulator of dopamine receptors. Some studies suggest that related structures may act as selective D3 dopamine receptor agonists, which could have implications in treating disorders such as Parkinson's disease .

Table 2: D3 Receptor Activity

Compound NameActivity TypeEC50 (nM)
ML417Agonist710
This compoundTBDTBD

Case Studies

  • Antichlamydial Activity : A study focused on synthesizing new compounds based on the piperazine scaffold demonstrated that modifications to the structure could enhance antichlamydial activity significantly. The inclusion of electron-withdrawing groups was found to improve potency against Chlamydia species .
  • Neuropharmacological Screening : Another investigation into the D3 receptor activity revealed promising results for compounds structurally similar to this compound, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-5-(piperazin-1-yl)pyridazin-3(2H)-one?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Core Pyridazinone Formation : Start with 5-methylpyridazin-3(2H)-one, followed by regioselective substitution at the 5-position using a piperazine derivative.

Piperazine Introduction : React the pyridazinone intermediate with 1-(2-hydroxyethyl)piperazine under Mitsunobu conditions or via a halogenated intermediate (e.g., bromine at C5) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize pH and temperature to avoid side products (e.g., over-alkylation) .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Steps :

Spectroscopic Analysis :

  • NMR : Confirm substitution patterns (e.g., piperazine protons at δ 2.5–3.5 ppm, pyridazinone C=O at ~165 ppm in 13C^{13}\text{C} NMR).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS: [M+H]+^+ expected at m/z 235.1).

Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

Chromatography : HPLC with a C18 column (mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile) ensures >95% purity .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound’s piperazine-pyridazinone scaffold?

The scaffold is linked to:

  • Phosphodiesterase (PDE) Inhibition : Piperazine derivatives modulate PDE5/6, relevant in cardiovascular and neurological studies. Design assays using recombinant PDE isoforms and cGMP/cAMP detection kits .
  • CNS Targets : Piperazine’s affinity for serotonin/dopamine receptors suggests potential neuropsychiatric applications. Use radioligand binding assays (e.g., 3H^3\text{H}-ketanserin for 5-HT2A_{2A} receptors) .

Q. Experimental Design :

  • Compare IC50_{50} values against reference inhibitors (e.g., sildenafil for PDE5).
  • Include negative controls (e.g., vehicle-only) and validate with knockout cell lines .

Q. How can structural modifications enhance bioavailability or target selectivity?

Strategies :

Substituent Optimization :

  • Replace the methyl group at C2 with bulkier alkyl chains to improve lipophilicity (logP).
  • Introduce electron-withdrawing groups (e.g., Cl at C4) to stabilize the pyridazinone ring .

SAR Studies : Synthesize analogs with varying piperazine substituents (e.g., aryl or heteroaryl groups) and test in vitro/in vivo models. Use molecular docking to predict binding to PDE isoforms .

Q. Data Analysis :

  • Correlate structural changes with solubility (shake-flask method) and permeability (Caco-2 assays).
  • Address contradictions (e.g., increased hydrophobicity vs. reduced aqueous solubility) .

Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

Approach :

Re-evaluate Computational Models :

  • Validate docking scores with experimental IC50_{50} values.
  • Adjust force field parameters (e.g., solvation effects) in MD simulations.

Experimental Validation :

  • Test compounds in orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays).
  • Consider off-target effects using broad-panel screening (e.g., Eurofins CEREP panel) .

Q. What protocols are recommended for assessing in vitro toxicity?

Methodology :

Cytotoxicity Screening :

  • Use MTT assays in HEK293 or HepG2 cells (48-hour exposure, IC50_{50} calculation).

hERG Channel Inhibition :

  • Patch-clamp electrophysiology or FLIPR assays to evaluate cardiac risk .

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.